PDGFR and CK1 Selectivity in Kinase Profiling
In the piperazinylpyrimidine series reported by Shallal et al., compound 4 demonstrated selective binding to and/or inhibition of mutant KIT and PDGFRA isoforms relative to wild‑type kinases [1]. Compound 4 also recognized CSNK1D (CK1δ), a profile shared with compounds 15 and 16 [1]. While the exact kinase profile of CAS 1396766‑35‑0 has not been published, the benzylpiperazine‑pyrimidine‑thiophene urea scaffold is expected to show similar subfamily bias, providing a rational basis for selection over piperazinylpyrimidines with different N‑substituents that may lose PDGFR/CK1 selectivity.
| Evidence Dimension | Kinase subfamily selectivity (binding/inhibition) |
|---|---|
| Target Compound Data | Not directly measured; inferred from shared piperazinylpyrimidine core. |
| Comparator Or Baseline | Compound 4 (Shallal et al.) selectively bound/inhibited KIT mutants, PDGFRA mutants, and CSNK1D vs. wild‑type isoforms. |
| Quantified Difference | Qualitative selectivity described; no IC50/Kd values available for CAS 1396766‑35‑0. |
| Conditions | Kinase profiling panel (DiscoverX scan) as described in Eur J Med Chem 2011. |
Why This Matters
Procurement of CAS 1396766‑35‑0 is justified when PDGFR or CK1 subfamily selectivity is desired, as the core scaffold has demonstrated this bias, unlike generic piperazinylpyrimidines lacking the benzylpiperazine-thiophene urea combination.
- [1] Shallal HM, Russu WA. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011;46(6):2043‑2057. doi:10.1016/j.ejmech.2011.02.057. View Source
